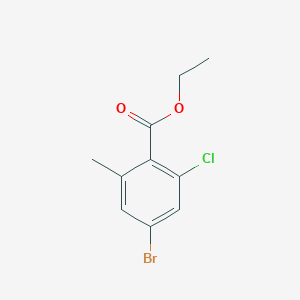
3,4-Dichloro-2-methoxybenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-2-methoxybenzyl alcohol is a chemical compound with the CAS Number: 1935620-16-8 . It has a molecular weight of 207.06 and its IUPAC name is (3,4-dichloro-2-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Cl2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3,11H,4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Antioxidant Properties in Polymeric Materials
One study focused on the structural modification of Kraft lignin and vanillyl alcohol, a compound structurally related to 3,4-dichloro-2-methoxybenzyl alcohol, under acidic conditions. The research revealed that acidic treatment decreased the aliphatic hydroxyl content, which in turn lowered the polarity of the lignin molecules without derivatization. This process enhanced the antioxidant properties of the treated fractions when incorporated into polypropylene, indicating potential applications in material science for improving the durability and lifespan of polymeric materials (Pouteau et al., 2005).
Organic Synthesis and Deprotection Strategies
Research on the p-methylbenzyl group highlighted novel oxidative removal techniques that can be applied for deprotection of alcohols, showcasing the compound's relevance in organic synthesis. The study demonstrated that certain oxidants selectively remove methylbenzyl protections, providing new synthetic strategies for preparing organic compounds, which could include derivatives of this compound (Ikeuchi et al., 2019).
Photocatalytic Applications
Significant attention has been given to the photocatalytic oxidation of benzyl alcohol derivatives, including those related to this compound, using titanium dioxide under visible light. Such processes convert these alcohols into their corresponding aldehydes with high selectivity and conversion rates, offering environmentally friendly solutions for chemical transformations. This application is crucial for developing green chemistry processes and synthesizing fine chemicals with minimal environmental impact (Higashimoto et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(3,4-dichloro-2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWHCEULLKBIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)



![2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B6353676.png)





![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)
